
4-(Pyridin-2-yl)oxazole
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Overview
Description
4-(Pyridin-2-yl)oxazole is a heterocyclic compound comprising an oxazole ring fused to a pyridine moiety at the 2-position. This structure combines the electron-rich oxazole core with the π-deficient pyridine ring, creating a versatile scaffold for applications in medicinal chemistry, materials science, and coordination chemistry. The compound’s nitrogen-rich framework enables diverse interactions, including hydrogen bonding and metal coordination, making it valuable in ligand design and bioactive molecule development .
Synthetic routes to this compound typically involve cyclization or coupling reactions. For example, chalcone intermediates derived from acetyl glycine and aromatic aldehydes can undergo cyclization with hydrazine to form pyrazole-substituted oxazoles, as seen in analogous syntheses . The compound’s stability and reactivity are influenced by the electron-withdrawing pyridine ring, which enhances its suitability for further functionalization .
Scientific Research Applications
Bio-imaging Applications
Recent studies have demonstrated that oxazole derivatives, including 4-(Pyridin-2-yl)oxazole, can serve as effective fluorescent probes for bio-imaging. These compounds exhibit significant fluorescence properties that can be utilized to visualize cellular structures and processes.
- Fluorescence Properties : The compound shows enhanced fluorescence signals in acidic environments, making it suitable for targeting organelles like lysosomes. This property is attributed to intramolecular charge transfer mechanisms that occur upon protonation in low pH conditions .
- Organelle Targeting : Novel organelle-targetable fluorescence probes have been synthesized using this compound, which can specifically localize in cellular organelles such as mitochondria and lysosomes. This specificity allows researchers to gather detailed information about cellular functions and dynamics .
Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate that related oxazole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Cytotoxic Effects : In vitro studies have highlighted the potential of this compound to reduce tumor size significantly in mouse models, indicating its efficacy as an anticancer agent. The mechanism of action may involve the induction of apoptosis in cancer cells, although further research is needed to elucidate specific pathways.
Antibacterial Properties
The antibacterial activity of oxazole derivatives, including this compound, has been a focus of research due to the increasing need for effective antimicrobial agents.
- Broad-Spectrum Activity : Compounds containing the oxazole moiety have been evaluated for their antibacterial effects against various pathogens. Some derivatives have demonstrated excellent activity against virulent phytopathogenic bacteria, making them potential candidates for agricultural applications .
Material Science Applications
In material science, this compound derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Fluorescent Materials : The solid-state fluorescence properties of certain oxazole derivatives suggest their applicability in developing new fluorescent materials for OLEDs. These materials can emit light efficiently and may be used in display technologies and lighting solutions .
Synthesis and Green Chemistry
The synthesis of this compound has been achieved through environmentally friendly methods, emphasizing green chemistry principles.
Chemical Reactions Analysis
Pd(TFA)₂-Catalyzed Cascade Reaction
A novel one-pot protocol using picolinamide and aldehydes with Pd(TFA)₂ as a catalyst in n-octane enables efficient synthesis of 4,5-disubstituted derivatives. This method proceeds under mild conditions (150 °C, 17 h) without requiring stoichiometric acid additives .
Key Features :
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Catalyst : Pd(TFA)₂ generates trifluoroacetic acid (TFA) in situ, enabling condensation of picolinamide and two aldehyde molecules.
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Solvent : n-octane is critical for reaction efficiency, yielding 62% of the product under standard conditions. Other solvents (e.g., o-xylene, DMF) show reduced yields .
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Substrate Scope : Compatible with aromatic aldehydes, including sterically hindered and heterocyclic derivatives (e.g., naphthaldehydes) .
One-Pot O-Acylation and Cycloaromatization
This method involves O-acylation of picolinamide derivatives followed by cycloaromatization. For example, picolin-cyano-monoamidoxime reacts with dicarboxylic acids to form oxazoles via sequential activation and cyclization steps .
Mechanistic Highlights :
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Intermediate Formation : O-acylation generates reactive intermediates that undergo cycloaromatization to form the oxazole core.
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Solvent Optimization : Switching from DMF to DMPU improves reaction yields, highlighting solvent-dependent reactivity .
Reaction Pathway Analysis
An ¹⁸O labeling study revealed that the Pd(TFA)₂-catalyzed reaction does not follow the classical Robinson-Gabriel pathway. Instead, the amide nitrogen directly participates in aldehyde condensation, forming an intermediate stabilized by the pyridine ring .
Key Evidence :
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Control Experiments : The absence of α-acylaminoketone intermediates (e.g., compound 4a ) confirms a distinct mechanism .
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Isotopic Tracing : Oxazole products derived from [¹⁸O]-labeled picolinamide retained no ¹⁸O, ruling out incorporation of amide oxygen .
Catalyst and Solvent Comparison
Catalyst | Solvent | Yield (%) |
---|---|---|
Pd(TFA)₂ | n-octane | 62 |
Pd(TFA)₂ | o-xylene | 50 |
Pd(TFA)₂ | DMF | 0 |
AgTFA | n-octane | 56 |
Data from , optimized for 5 equivalents of aldehyde.
Substrate Examples
Aldehyde Type | Product Yield | Key Features |
---|---|---|
Benzaldehyde | 62% | Standard aromatic aldehyde |
4-Phenylbenzaldehyde | 86% | Sterically hindered |
Naphthaldehyde | 45–60% | Heterocyclic aromatic system |
Furanaldehyde | 20% | Acid-sensitive functional group |
Yields reflect isolated products under standard conditions .
Q & A
Q. Basic Synthesis and Characterization
Q. Q1: What are the established synthetic routes for 4-(Pyridin-2-yl)oxazole derivatives, and how are intermediates validated?
Methodological Answer: A multi-step synthesis protocol is commonly employed. For example, acetyl glycine and 4-acetylbenzaldehyde undergo cyclization in acetic anhydride with sodium acetate to form 4-(4-acetylbenzylidene)-2-methyloxazol-5(4H)-one (ABO). Subsequent chalcone formation via NaOH-catalyzed condensation with aromatic aldehydes yields intermediates (CBO1-CBO15), followed by hydrazine hydrate cyclization to produce pyrazole-substituted oxazoles (PBO1-PBO15). Reaction progress and purity are monitored using TLC, while intermediates and final products are characterized via IR, NMR, and elemental analysis .
Q. Advanced Synthesis Optimization
Q. Q2: How do solvent systems and catalyst choices influence the yield of this compound derivatives?
Methodological Answer: Solvent polarity and catalyst selection critically impact reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance chalcone intermediate formation, while cyclization steps benefit from protic solvents (e.g., ethanol). Catalysts like NaOH or KOH optimize condensation, whereas Pd-based catalysts (e.g., in cross-coupling reactions) improve regioselectivity in pyridine-oxazole conjugates. Systematic screening of conditions, as seen in multi-component reactions (MCRs), can increase yields by >20% .
Q. Biological Activity Profiling
Q. Q3: What methodologies are used to evaluate the antimicrobial or anticancer potential of this compound analogs?
Methodological Answer: In vitro assays include:
- Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO2) on the pyridine ring enhance activity, while bulky substituents reduce bioavailability .
Q. Computational and Structural Analysis
Q. Q4: How can DFT calculations and molecular docking predict the reactivity and binding modes of this compound derivatives?
Methodological Answer: Density functional theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (FMOs) to predict reactivity indices (e.g., HOMO-LUMO gaps). Docking studies (e.g., AutoDock Vina) simulate interactions with biological targets (e.g., bacterial enzymes or kinase receptors). For example, pyridine-oxazole hybrids show strong hydrogen bonding with Mycobacterium tuberculosis enoyl-ACP reductase, aligning with experimental IC50 data .
Q. Addressing Data Contradictions
Q. Q5: How can conflicting biological activity data for structurally similar this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from substituent positioning or assay variability. Strategies include:
- SAR Reanalysis: Compare substituent effects across studies (e.g., para- vs. meta-substituted pyridines).
- Meta-Analysis: Pool data from multiple sources to identify trends (e.g., fluorophenyl groups consistently improve antimicrobial potency).
- Experimental Validation: Repeat assays under standardized conditions (e.g., pH, cell line passage number) .
Q. Advanced Functionalization Strategies
Q. Q6: What strategies enable regioselective functionalization of the oxazole ring in this compound?
Methodological Answer:
- Electrophilic Substitution: Nitration or halogenation at the oxazole C-5 position using HNO3/H2SO4 or NXS (X = Cl, Br).
- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids to introduce aryl groups at C-2.
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole appendages, enhancing solubility and bioactivity .
Q. Stability and Degradation Pathways
Q. Q7: What are the key stability challenges for this compound derivatives under physiological conditions?
Methodological Answer: Oxazole rings are prone to hydrolysis in acidic/alkaline environments. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS identify degradation products (e.g., ring-opened amides). Formulation with cyclodextrins or PEGylation improves stability by shielding the oxazole core .
Q. Comparative Pharmacokinetic Profiling
Q. Q8: How do pharmacokinetic properties of this compound derivatives compare to related heterocycles?
Methodological Answer:
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of 4-(Pyridin-2-yl)oxazole and Related Heterocycles
Key Observations :
- Substitution Position : The pyridine’s position significantly impacts electronic properties. For instance, this compound’s C-2 substitution enhances π-π stacking in coordination complexes compared to C-3 or C-4 analogues .
- Ring System : Replacing oxazole with oxadiazole (as in 3-(4-Pyridyl)-1,2,4-oxadiazole) increases rigidity and metabolic stability, favoring antiviral activity .
Antimicrobial Activity
This compound derivatives exhibit moderate antimicrobial properties. In contrast, pyrazole-oxazole hybrids (e.g., (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone) show enhanced activity due to synergistic effects between pyrazole and oxazole moieties .
Antiviral Potential
For example, compounds 1a and 1b (from ) inhibit viral replication by targeting RNA-dependent RNA polymerase .
Physicochemical Properties
Table 2: Physicochemical Comparison
Property | This compound | 5-(Pyridin-3-yl)oxazole | 3-(4-Pyridyl)-1,2,4-oxadiazole |
---|---|---|---|
Molecular Weight (g/mol) | 146.15 | 146.15 | 188.17 |
Solubility | Moderate in DMSO | Low in water | High in polar solvents |
Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 250°C |
LogP | 1.2 | 1.5 | 0.8 |
Insights :
Preparation Methods
Van Leusen Oxazole Synthesis
The Van Leusen method remains a cornerstone for constructing oxazole derivatives, including 4-(Pyridin-2-yl)oxazole. This approach utilizes Tosylmethyl Isocyanide (TosMIC) as a versatile C2N1 synthon, enabling a [3+2] cycloaddition with aldehydes to form oxazole rings .
Reaction Mechanism and Conditions
The synthesis begins with the deprotonation of TosMIC (25 ) under basic conditions (e.g., K₂CO₃), generating a reactive isocyanide intermediate. This intermediate undergoes nucleophilic addition to an aldehyde, forming a hydroxyimidate adduct. Subsequent cyclization and elimination of tosyl acid (TosH) yield the oxazole product . For this compound, pyridine-2-carbaldehyde serves as the aldehyde component, enabling direct incorporation of the pyridine moiety.
Key conditions include:
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Solvent: Methanol or ethanol under reflux.
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Temperature: 60–80°C for 12–24 hours.
Substrate Scope and Limitations
The Van Leusen method accommodates a wide range of aldehydes, including aromatic and heteroaromatic derivatives. For example, pyridine-2,6-dicarbaldehyde (56 ) reacts with TosMIC to form bis-oxazole derivatives in 45% yield . However, electron-deficient aldehydes may require prolonged reaction times, and steric hindrance at the aldehyde position can reduce yields.
Table 1: Representative Van Leusen Syntheses of Pyridyl-Oxazoles
Substrate | Conditions | Yield (%) | Reference |
---|---|---|---|
Pyridine-2-carbaldehyde | K₂CO₃, MeOH, reflux | 62 | |
Pyridine-2,6-dicarbaldehyde | K₂CO₃, MeOH, reflux | 45 |
Palladium-Catalyzed Cascade Reaction
A recent breakthrough in this compound synthesis involves a palladium(II)-catalyzed cascade reaction using picolinamide and aldehydes . This method offers superior efficiency and milder conditions compared to traditional approaches.
Reaction Design and Catalytic System
The reaction employs Pd(TFA)₂ (palladium trifluoroacetate) in n-octane, where trifluoroacetic acid (TFA) generated in situ promotes condensation between picolinamide and two aldehyde molecules. The cascade proceeds via:
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Aldehyde Activation: TFA facilitates aldehyde enolization.
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Cyclocondensation: Sequential nucleophilic attacks form the oxazole ring.
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Aromatization: Dehydration yields the final aromatic oxazole .
Optimization and Substrate Compatibility
Optimization studies revealed that n-octane enhances reaction efficiency by stabilizing intermediates. The method tolerates diverse aldehydes, including benzaldehyde derivatives and aliphatic aldehydes, with yields ranging from 65% to 85% .
Table 2: Pd-Catalyzed Synthesis of this compound Derivatives
Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Benzaldehyde | Pd(TFA)₂ | n-Octane | 78 | |
4-Chlorobenzaldehyde | Pd(TFA)₂ | n-Octane | 82 |
Advantages Over Classical Methods
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Mild Conditions: Operates at 80–100°C, avoiding harsh acids or high temperatures.
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Atom Economy: Utilizes readily available picolinamide and aldehydes.
Comparative Analysis of Methods
Parameter | Van Leusen Method | Pd-Catalyzed Method |
---|---|---|
Reaction Time | 12–24 hours | 6–8 hours |
Yield | 45–62% | 65–85% |
Substrate Flexibility | Moderate | High |
Purification | Chromatography required | Simple filtration |
The Pd-catalyzed method outperforms the Van Leusen approach in yield and efficiency, particularly for electron-rich aldehydes. However, the Van Leusen method remains valuable for synthesizing sterically hindered derivatives .
Properties
CAS No. |
681135-55-7 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H6N2O/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H |
InChI Key |
LVFOUJIXFNOKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC=N2 |
Origin of Product |
United States |
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